![molecular formula C15H17N3O2 B7474943 (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone](/img/structure/B7474943.png)
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone
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Overview
Description
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone, also known as HPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. HPPH has been shown to have a wide range of biochemical and physiological effects, making it an interesting candidate for further research.
Mechanism of Action
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in disease development. (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been shown to bind to specific targets in the body, leading to a reduction in their activity.
Biochemical and Physiological Effects:
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, leading to a reduction in disease progression. (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its ability to combat disease.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these targets in disease development. However, one limitation of using (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is its potential toxicity. Further research is needed to determine the optimal dosage and safety profile of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone.
Future Directions
There are several future directions for research on (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone derivatives with improved activity and safety profiles. Another area of interest is the use of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in combination with other drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone and its potential applications in treating a wide range of diseases.
Synthesis Methods
The synthesis of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone involves the reaction of 4-pyrazol-1-ylphenylboronic acid with 4-bromo-1-(hydroxymethyl)piperidine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone.
Scientific Research Applications
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been studied extensively for its potential use in medicinal chemistry. It has been shown to have activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14-6-10-17(11-7-14)15(20)12-2-4-13(5-3-12)18-9-1-8-16-18/h1-5,8-9,14,19H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWSRVPLPFDBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone |
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